3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

Vue d'ensemble

Description

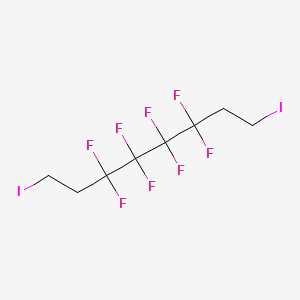

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is a fluorinated organic compound with the molecular formula C8H8F8I2 It is characterized by the presence of eight fluorine atoms and two iodine atoms attached to an octane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane typically involves the fluorination of an appropriate precursor followed by iodination. One common method involves the reaction of a fluorinated alkane with iodine under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of fluorinated alcohols or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include fluorinated amines or thiols.

Reduction Reactions: Products include partially fluorinated alkanes.

Oxidation Reactions: Products include fluorinated alcohols or carboxylic acids.

Applications De Recherche Scientifique

Applications in Organic Solar Cells

One of the most significant applications of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane lies in the field of organic photovoltaics. Research has demonstrated that this compound can act as a photo-acid additive in organic solar cells.

Material Science Applications

Beyond its role in photovoltaics, this compound has potential applications in material science.

Halogen Bonding

The presence of iodine in the compound allows it to act as a halogen bond donor , which can be utilized in:

- Supramolecular Chemistry : The ability to form halogen bonds can facilitate the design of new materials with tailored properties.

- Self-Assembly Processes : This property can be exploited for creating organized structures at the molecular level.

Comparative Analysis with Other Compounds

To better understand the unique properties and applications of this compound compared to similar compounds like 1-chloronaphthalene or other fluorinated compounds:

| Compound Name | Photo-Acid Behavior | Halogen Bonding | Application Area |

|---|---|---|---|

| This compound | Yes | Yes | Organic Solar Cells |

| 1-Chloronaphthalene | No | No | Organic Solar Cells (Control) |

| 1-Iodohexadecane | Limited | Yes | Material Science |

Case Study 1: Organic Solar Cell Efficiency

Research indicates that the use of this compound leads to varying efficiency losses depending on the polymer used:

- The polymer PBDTTT-E exhibited an efficiency loss of only 18% when using this compound compared to a more substantial loss (36%) observed with PBDTTT-ET under similar conditions .

Case Study 2: Material Design

The halogen bonding capabilities have been explored for designing new materials that exhibit specific electronic properties beneficial for electronics and photonics applications.

Mécanisme D'action

The mechanism by which 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane exerts its effects is primarily through its ability to participate in halogen bonding and other non-covalent interactions. The fluorine atoms contribute to the compound’s high electronegativity, which can influence molecular interactions and reactivity. The iodine atoms can act as halogen bond donors, facilitating the formation of stable complexes with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: A similar fluorinated compound with a thiol group instead of iodine atoms.

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with hydroxyl groups instead of iodine atoms.

Uniqueness

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of iodine allows for specific halogen bonding interactions, making it valuable in applications requiring precise molecular recognition and binding.

Activité Biologique

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane (also known as 1,8-diiodo-3,3,4,4,5,5,6,6-octafluorooctane) is a perfluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H8F8I2

- Molecular Weight : 509.95 g/mol

- Synonyms : 1,8-Diiodo-3,3,4,4,5,5,6,6-octafluorooctane; Octafluorodiiodooctane

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its toxicity and environmental impact. It is essential to understand how such compounds interact with biological systems.

Toxicological Studies

-

Aquatic Toxicity : Studies have shown that perfluoroalkyl substances (PFAS), including octafluoro compounds like this compound can exhibit significant toxicity to aquatic organisms. For example:

- Zebrafish Studies : Exposure to PFAS has been linked to developmental toxicity in zebrafish embryos. Effects include growth retardation and organ development issues such as pericardial edema and yolk sac edema .

- Histopathological Changes : PFAS exposure leads to irreversible histopathological alterations in liver tissues of zebrafish including cytoplasmic vacuoles .

- Oxidative Stress : The compound has been associated with increased production of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This is particularly concerning for liver function and overall metabolic health in aquatic species .

Case Study 1: Zebrafish Developmental Toxicity

A study investigated the effects of PFAS on zebrafish as a model organism for assessing developmental toxicity. Key findings included:

- Growth Suppression : Significant reductions in body length and weight were observed in zebrafish embryos exposed to octafluoro compounds.

- Organ Development Defects : Notable defects in the swim bladder and gut were documented .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental impact of PFAS has highlighted the persistence of these compounds in aquatic ecosystems:

- Bioaccumulation Potential : The octafluoro compound demonstrated potential for bioaccumulation in fish species.

- Ecosystem Disruption : Long-term exposure to PFAS can disrupt food webs and affect predator-prey dynamics due to the accumulation of toxic substances .

Comparative Analysis of Biological Effects

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F8I2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGDHHHKQANRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371830 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2681-00-7 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.